molecular formula C12H12N2O2 B7467730 N-ethyl-2-hydroxyquinoline-4-carboxamide

N-ethyl-2-hydroxyquinoline-4-carboxamide

Cat. No.: B7467730
M. Wt: 216.24 g/mol
InChI Key: NGFAWWNMVXAEJK-UHFFFAOYSA-N
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Description

N-Ethyl-2-hydroxyquinoline-4-carboxamide is a quinoline derivative characterized by a hydroxy group at position 2, a carboxamide at position 4, and an ethyl substituent on the carboxamide nitrogen. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the ethyl group) and hydrogen-bonding capacity (from the hydroxy group), which influence its solubility, metabolic stability, and biological interactions.

Properties

IUPAC Name

N-ethyl-2-oxo-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-13-12(16)9-7-11(15)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFAWWNMVXAEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-hydroxyquinoline-4-carboxamide typically involves the reaction of 2-hydroxyquinoline-4-carboxylic acid with ethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2-hydroxyquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among quinoline carboxamides include substitutions on the quinoline ring, the carboxamide side chain, and additional functional groups. Below is a comparative analysis:

Compound Key Substituents Physicochemical Properties Key Findings
N-Ethyl-2-hydroxyquinoline-4-carboxamide 2-hydroxy, 4-carboxamide (N-ethyl) Moderate logP (~3.5 estimated), hydrogen-bond donor capacity from -OH Enhanced solubility compared to non-hydroxylated analogs; potential for target binding via H-bonding
N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide () 3-chlorophenyl, 4-hydroxy, 2-oxo Higher logP (~4.2) due to Cl; acidic -OH (pKa ~8) Chlorine enhances lipophilicity and may improve membrane permeability; dihydroquinoline core reduces aromaticity
N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide () 2-phenyl, 4-carboxamide (N-morpholinoethyl) Polar morpholine group increases solubility; logP ~2.8 Morpholine improves aqueous solubility but may reduce blood-brain barrier penetration
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide () Thiadiazole, 4-methylphenyl High logP (~4.4); heterocyclic thiadiazole enhances metabolic stability Thiadiazole likely confers resistance to oxidative metabolism

Metabolic Stability

  • Ethyl vs.
  • Chlorophenyl vs. Hydroxy Groups : Chlorine in may slow metabolism via steric hindrance, whereas the 2-hydroxy group in the target compound could undergo glucuronidation, enhancing excretion .

Q & A

Q. What statistical approaches reconcile discrepancies in dose-response data?

  • Methodology :
  • Bootstrap resampling : Estimate confidence intervals for IC50_{50} values from triplicate experiments .
  • ANOVA with post-hoc tests : Identify outliers in multi-group studies (e.g., varying substituents) .
  • Machine learning : Train models on historical SAR data to predict and validate anomalous results .

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